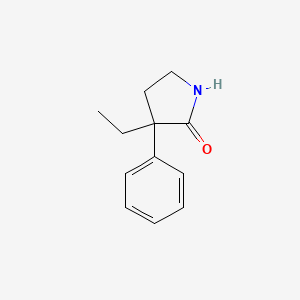
3-Ethyl-3-phenyl-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-phenyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Properties
3-Ethyl-3-phenyl-2-pyrrolidinone and its derivatives have been noted for their potential pharmacological activities. Pyrrolidinones are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, compounds derived from pyrrolidinone scaffolds have shown promise as inhibitors of HIV-1 reverse transcriptase and other viral enzymes, highlighting their potential in antiviral drug development .
Case Study: Antiviral Activity
In a study focusing on the synthesis of pyrrole derivatives, researchers developed new compounds that demonstrated improved anti-HIV activity. The structural modifications introduced via this compound led to enhanced binding affinity to viral targets, showcasing the compound's utility in developing antiviral therapeutics .
Material Science
Photopolymerizable Biomaterials
this compound has been incorporated into photopolymerizable systems for 3D printing applications. Its properties allow it to act as a monomer or co-monomer in the synthesis of hydrogels suitable for bioprinting. These materials can be tailored for specific biomedical applications, such as tissue engineering and regenerative medicine .
Table: Comparison of Photopolymerizable Materials
| Material Type | Monomer Used | Application Area | Key Properties |
|---|---|---|---|
| Hydrogel | This compound | Tissue Engineering | Biocompatibility, adjustable stiffness |
| Photoinitiator | Irgacure-2959 | 3D Printing | Low cytotoxicity |
| Crosslinker | PEGDA | Bioprinting | Rapid gelation |
Chemical Synthesis
Synthetic Routes
The synthesis of this compound can be achieved through various methods, including the functionalization of cyclic amines. Recent studies have explored cascade reactions involving piperidines that yield pyrrolidinones with high selectivity and efficiency. This synthetic versatility is crucial for producing derivatives with tailored biological activities .
Case Study: Cascade Reactions
In one notable study, researchers utilized a cascade reaction involving N-substituted piperidines to synthesize 3-iodopyrroles and pyrrolidinones selectively. The reaction conditions were optimized to enhance yield and minimize by-products, demonstrating the compound's relevance in developing efficient synthetic pathways for complex organic molecules .
Eigenschaften
CAS-Nummer |
77236-50-1 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
3-ethyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-12(8-9-13-11(12)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
HUGUNZZWSZIHIE-UHFFFAOYSA-N |
SMILES |
CCC1(CCNC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(CCNC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















